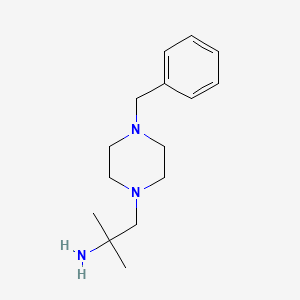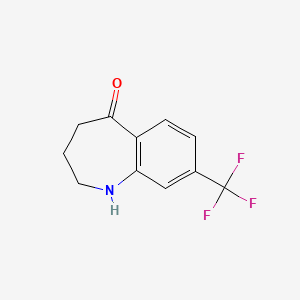
5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Amidation: Formation of the benzamide structure.
Tetrazole Formation: Introduction of the tetrazole ring.
Methoxypropyl Substitution: Attachment of the methoxypropyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired application of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group.
Reduction: Reduction reactions could target the bromine atom or the tetrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized benzamides.
科学研究应用
5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring and bromine atom could play crucial roles in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
5-bromo-2-(1H-tetrazol-1-yl)benzamide: Lacks the methoxypropyl group.
N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.
5-bromo-N-(3-methoxypropyl)benzamide: Lacks the tetrazole ring.
Uniqueness
The presence of all three functional groups (bromine, methoxypropyl, and tetrazole) in 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique. This combination may confer specific chemical reactivity and biological activity that are not observed in similar compounds.
属性
分子式 |
C12H14BrN5O2 |
|---|---|
分子量 |
340.18 g/mol |
IUPAC 名称 |
5-bromo-N-(3-methoxypropyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H14BrN5O2/c1-20-6-2-5-14-12(19)10-7-9(13)3-4-11(10)18-8-15-16-17-18/h3-4,7-8H,2,5-6H2,1H3,(H,14,19) |
InChI 键 |
SPXMPFDNPSQTJJ-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


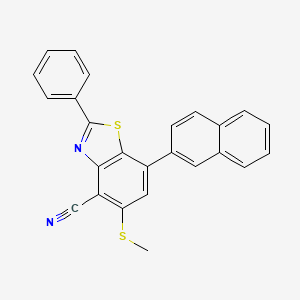
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
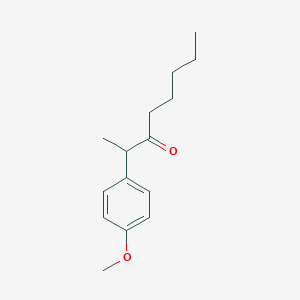
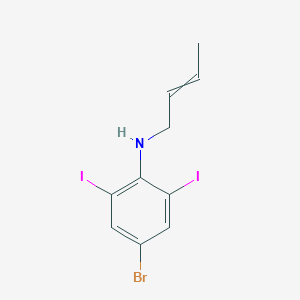
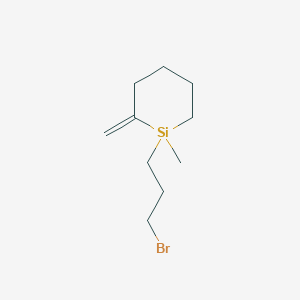
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
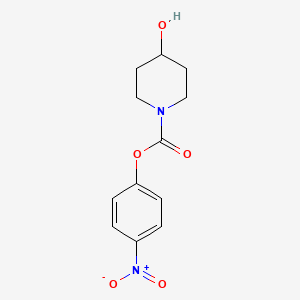
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
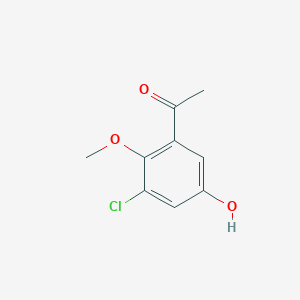

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
